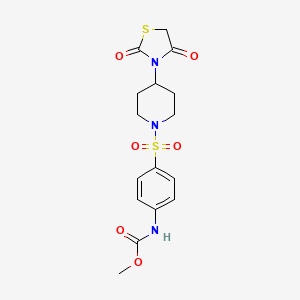

Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[4-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O6S2/c1-25-15(21)17-11-2-4-13(5-3-11)27(23,24)18-8-6-12(7-9-18)19-14(20)10-26-16(19)22/h2-5,12H,6-10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZXTJKRGWCXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which are part of the compound’s structure, have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents.

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects.

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biological pathways, contributing to their diverse therapeutic applications.

Pharmacokinetics

Modifications in physicochemical properties such as size, charge, and lipophilicity are known to improve the pharmacokinetic profile of similar compounds.

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins. For instance, it has been found to inhibit 15-PGDH activity by binding to certain amino acids. The efficacy of 15-PGDH inhibition increased for the substituents in the derivatives

Biological Activity

Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a compound that combines a thiazolidine moiety with a piperidine ring, potentially offering diverse biological activities. This article delves into the biological activity of this compound, supported by various studies and data tables.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinediones, including those similar to methyl carbamate, exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The bactericidal effects are influenced by the specific substitutions on the thiazolidine ring rather than the aromatic groups attached .

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound | Activity (Zone of Inhibition in mm) |

|---|---|

| 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | 25 |

| 5-(3,4,5-trimethoxy)benzylidine-2,4-thiazolidinedione | 22 |

| Methyl Carbamate Derivative | 20 |

Inhibitory Activity Against Influenza A

A series of thiazolidine derivatives have shown moderate inhibitory activity against neuraminidase of the influenza A virus. For instance, compound 4f demonstrated an IC50 value of 0.14 μM, which suggests potential for developing novel antiviral agents based on this scaffold .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Neuraminidase Inhibition : The thiazolidine ring structure is known to interfere with viral replication by inhibiting neuraminidase.

- Antioxidant Activity : Some studies suggest that thiazolidine derivatives possess antioxidant properties, which can contribute to their overall biological efficacy.

- Modulation of Enzymatic Activities : The sulfonamide group may enhance the compound's ability to modulate enzyme activities related to metabolic pathways.

Case Studies

In a study evaluating the in vitro antidiabetic activity of synthesized thiazolidinedione derivatives, compounds similar to methyl carbamate were tested using an alloxan-induced model. The results indicated that certain derivatives exhibited higher activity than standard drugs like pioglitazone and metformin .

Table 2: In Vitro Antidiabetic Activity Results

| Compound | Blood Glucose Reduction (%) | Comparison with Standard Drug |

|---|---|---|

| Compound A | 45 | Higher than Pioglitazone |

| Compound B | 38 | Comparable to Metformin |

| Methyl Carbamate Derivative | 40 | Higher than Pioglitazone |

Comparison with Similar Compounds

Structural Analogues and Functional Groups

a) Methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c)

- Key Features :

- The shared piperidinylsulfonylphenyl-carbamate backbone suggests similar synthetic routes (e.g., sulfonylation of piperidine intermediates).

b) TAK-652 (CXCR4 Antagonist)

- Key Features :

- Comparison :

- The sulfonylphenyl group in both compounds may enhance membrane permeability. However, TAK-652’s larger, more complex structure (MW > 700) likely confers higher receptor specificity compared to the target compound.

c) Phenyl [(4-oxoquinazolin-3(4H)-yl)methyl]carbamate (18i)

- Key Features: Combines a quinazolinone core with a phenyl carbamate group. Synthesized via azide-phenol coupling under reflux conditions .

- Comparison: The carbamate group in both compounds may serve as a hydrolyzable prodrug motif. However, the quinazolinone core in 18i likely targets kinases or topoisomerases, whereas the target compound’s dioxothiazolidine moiety may interact with redox-sensitive pathways.

Physicochemical and Pharmacokinetic Properties

Q & A

What are the critical considerations for synthesizing Methyl (4-((4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate, and how can reaction conditions be optimized?

Basic

The synthesis involves multi-step reactions, including sulfonylation, carbamate formation, and piperidine-thiazolidinedione coupling. Key steps require anhydrous solvents (e.g., dichloromethane) and temperature control (0–5°C during initial mixing to prevent side reactions). Optimize yields by using catalysts like triethylamine for sulfonylation and monitoring progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced

For advanced optimization, apply Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature gradients, and stoichiometric ratios. Use response surface methodology (RSM) to model interactions between variables, ensuring reproducibility and scalability. For example, microwave-assisted synthesis may reduce reaction times while maintaining purity (>95% by HPLC) .

Which analytical methods are most reliable for characterizing this compound and confirming its purity?

Basic

Use NMR (¹H/¹³C) to confirm structural motifs:

- ¹H NMR : δ 8.2–8.4 ppm (sulfonyl-phenyl protons), δ 3.7 ppm (methyl carbamate).

- IR : 1700–1750 cm⁻¹ (C=O stretching for carbamate and thiazolidinedione).

LC-MS (ESI+) can verify molecular weight (expected [M+H]⁺ ~490 Da) .

Advanced

High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve stereochemical ambiguities. For purity, employ reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA), ensuring >99% purity. Validate methods per ICH guidelines using system suitability tests (e.g., USP tailing factor <2) .

How can researchers investigate the compound’s mechanism of action in biological systems?

Basic

Perform in vitro enzyme inhibition assays (e.g., against PPAR-γ or aldose reductase) using fluorogenic substrates. Measure IC₅₀ values via dose-response curves (0.1–100 µM) .

Advanced

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Validate with surface plasmon resonance (SPR) to determine kinetic parameters (Kd, kon/koff). Pair with CRISPR-edited cell lines to confirm target specificity .

What strategies mitigate stability issues during storage and handling?

Basic

Store lyophilized powder at -20°C under argon to prevent hydrolysis of the carbamate group. For solutions, use DMSO (anhydrous) and avoid repeated freeze-thaw cycles .

Advanced

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Add stabilizers like ascorbic acid (0.1% w/v) to aqueous formulations. Use DSC/TGA to identify degradation temperatures .

How can structure-activity relationships (SAR) be explored for this compound?

Basic

Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) and test bioactivity. Compare with analogs like phenyl carbamates (e.g., ) to assess sulfonyl-piperidine contributions .

Advanced

Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity. Synthesize isotopologs (e.g., ¹³C-labeled) for metabolic tracking .

How should researchers address contradictory data in solubility or bioactivity studies?

Basic

Replicate experiments with standardized buffers (e.g., PBS pH 7.4). Use DLS to check aggregation in solubility assays .

Advanced

Apply meta-analysis to published datasets, identifying outliers via Grubbs’ test. Validate with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

What computational tools predict the compound’s pharmacokinetic properties?

Basic

Use SwissADME to estimate logP (≈2.5), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 interactions .

Advanced

Run MD simulations (GROMACS) to model blood-brain barrier penetration. Predict metabolite profiles with GLORY .

How can toxicity be assessed preclinically?

Basic

Perform Ames tests for mutagenicity and MTT assays on HepG2 cells (IC₅₀ >50 µM indicates low cytotoxicity) .

Advanced

Use Tox21 high-throughput screening and transcriptomics to identify off-target effects. Zebrafish models assess developmental toxicity .

What are best practices for scaling up synthesis without compromising yield?

Basic

Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation), ensuring continuous cooling .

Advanced

Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring. Optimize crystallization conditions via polymorph screening .

How can researchers validate target engagement in vivo?

Advanced

Use PET tracers (e.g., ¹⁸F-labeled analogs) for imaging studies in rodent models. Pair with RNA-seq to profile downstream gene expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.